4-Ethylhexadecanoic acid 4-Ethylhexadecanoic acid
Brand Name: Vulcanchem
CAS No.: 80480-08-6
VCID: VC19300606
InChI: InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-17(4-2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol

4-Ethylhexadecanoic acid

CAS No.: 80480-08-6

Cat. No.: VC19300606

Molecular Formula: C18H36O2

Molecular Weight: 284.5 g/mol

* For research use only. Not for human or veterinary use.

4-Ethylhexadecanoic acid - 80480-08-6

Specification

CAS No. 80480-08-6
Molecular Formula C18H36O2
Molecular Weight 284.5 g/mol
IUPAC Name 4-ethylhexadecanoic acid
Standard InChI InChI=1S/C18H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-17(4-2)15-16-18(19)20/h17H,3-16H2,1-2H3,(H,19,20)
Standard InChI Key HWDSHLBRPMXBKV-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC(CC)CCC(=O)O

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

4-Ethylhexadecanoic acid (systematic name: 4-ethylhexadecanoic acid) belongs to the class of branched-chain fatty acids. Its molecular formula is C₁₈H₃₆O₂, distinguishing it from the methyl-substituted analog, 4-methylhexadecanoic acid (C₁₇H₃₄O₂) . The ethyl group at the fourth carbon introduces steric hindrance and alters the molecule’s packing efficiency compared to linear fatty acids like n-hexadecanoic acid . This branching impacts melting points, solubility, and interactions with biological membranes.

Table 1: Comparative Structural Properties of C16 Fatty Acid Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Branching Position
n-Hexadecanoic acid C₁₆H₃₂O₂256.43None
4-Methylhexadecanoic acid C₁₇H₃₄O₂270.50C4 methyl
4-Ethylhexadecanoic acidC₁₈H₃₆O₂284.48C4 ethyl

Spectroscopic and Computational Data

Synthesis and Thermodynamic Properties

Synthetic Pathways

Branched-chain fatty acids like 4-ethylhexadecanoic acid are typically synthesized via:

  • Hydrocarboxylation of alkenes: Reaction of 4-ethyl-1-pentadecene with carbon monoxide and water under catalytic conditions.

  • Biological pathways: Microbial biosynthesis using engineered E. coli strains, leveraging fatty acid synthase (FAS) systems to introduce ethyl branches during chain elongation .

Thermochemical Stability

The enthalpy of hydrogenation (ΔH°) for methyl hexadecanoate, a related ester, is reported as -135.7 ± 2.5 kJ/mol in n-hexane . For 4-ethylhexadecanoic acid, the additional ethyl group is expected to reduce hydrogenation exothermicity due to increased steric shielding of the double bond (if present).

Table 2: Thermochemical Data for Hexadecanoic Acid Derivatives

CompoundΔH° Hydrogenation (kJ/mol)SolventReference
Methyl hexadecanoate -135.7 ± 2.5n-Hexane
n-Hexadecanoic acid -122.6 ± 1.0n-Hexane

Biological Activity and Mechanisms

Anti-Inflammatory Properties

n-Hexadecanoic acid inhibits phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade, through competitive binding at the catalytic site . Molecular docking studies suggest that branching at the fourth carbon (as in 4-ethylhexadecanoic acid) could sterically hinder PLA2 substrate binding, amplifying anti-inflammatory effects .

Applications in Industrial and Pharmaceutical Contexts

Surfactant and Lubricant Formulations

Branched fatty acids like 4-ethylhexadecanoic acid are valued in lubricant production for their low pour points and oxidative stability. Their bulky structure prevents crystallization, enhancing performance in low-temperature environments .

Drug Delivery Systems

The ethyl branch improves lipid solubility, making 4-ethylhexadecanoic acid a candidate for lipid nanoparticle (LNP) drug carriers. Such systems enhance the bioavailability of hydrophobic therapeutics, analogous to methyl palmitate-based LNPs .

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